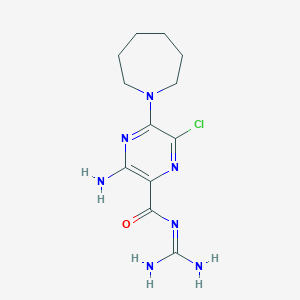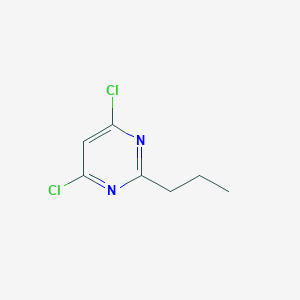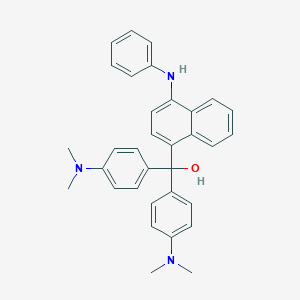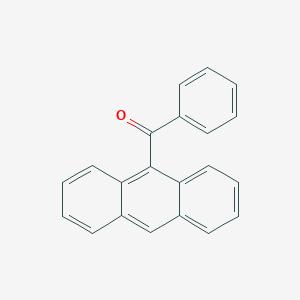
9-Benzoylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Benzoylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique properties and potential applications in various fields. It is a highly fluorescent compound that has been used as a probe molecule in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 9-Benzoylanthracene is not well understood. However, it is believed to interact with biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. The fluorescence properties of 9-Benzoylanthracene are believed to arise from the excited state intramolecular proton transfer (ESIPT) process.
Efectos Bioquímicos Y Fisiológicos
9-Benzoylanthracene has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to proteins and DNA, alter the structure and function of lipid bilayers, and induce oxidative stress. Additionally, it has been shown to have anti-cancer properties and may be useful in the development of new cancer therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 9-Benzoylanthracene is its high fluorescence intensity and quantum yield. This makes it an excellent probe molecule for fluorescence-based experiments. Additionally, it is relatively easy to synthesize and has a long shelf life. However, one of the main limitations of 9-Benzoylanthracene is its low solubility in water, which can limit its use in aqueous environments.
Direcciones Futuras
There are several future directions for the study of 9-Benzoylanthracene. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new applications for 9-Benzoylanthracene in areas such as drug delivery, imaging, and sensing. Additionally, more research is needed to fully understand the mechanism of action of 9-Benzoylanthracene and its potential effects on human health.
Métodos De Síntesis
The synthesis of 9-Benzoylanthracene can be achieved via several methods, including the Friedel-Crafts reaction, Suzuki coupling, and Sonogashira coupling. The Friedel-Crafts reaction involves the reaction of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The Suzuki coupling method involves the reaction of 9-bromoanthracene with phenylboronic acid in the presence of a palladium catalyst. The Sonogashira coupling method involves the reaction of 9-iodoanthracene with phenylacetylene in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
9-Benzoylanthracene has been widely used as a probe molecule in various biochemical and physiological studies. It has been used to study the binding properties of proteins, DNA, and other biomolecules. It has also been used to study the transport properties of membranes and the dynamics of lipid bilayers. Additionally, 9-Benzoylanthracene has been used as a fluorescent probe for the detection of reactive oxygen species and other free radicals.
Propiedades
Número CAS |
1564-53-0 |
|---|---|
Nombre del producto |
9-Benzoylanthracene |
Fórmula molecular |
C21H14O |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
anthracen-9-yl(phenyl)methanone |
InChI |
InChI=1S/C21H14O/c22-21(15-8-2-1-3-9-15)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-14H |
Clave InChI |
YBIBFEHHOULQKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Otros números CAS |
1564-53-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



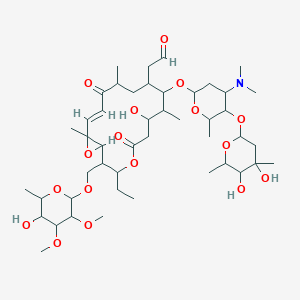

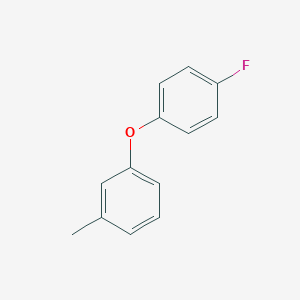
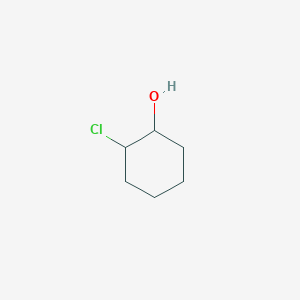
![6-Chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazin-4,4'-piperidine]](/img/structure/B73135.png)
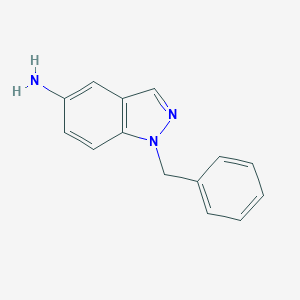
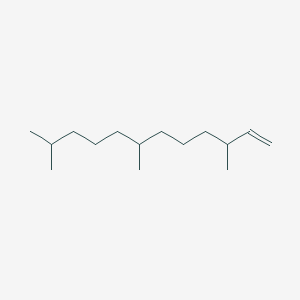
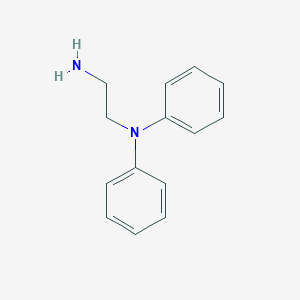

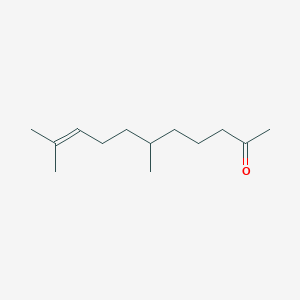
![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)
